4-[[cyclopropylmethyl(propyl)amino]methyl]-2-methoxy-6-nitrophenol
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Overview
Description
4-[[cyclopropylmethyl(propyl)amino]methyl]-2-methoxy-6-nitrophenol is a complex organic compound characterized by its unique structure, which includes a cyclopropylmethyl group, a propylamino group, and a nitrophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[cyclopropylmethyl(propyl)amino]methyl]-2-methoxy-6-nitrophenol typically involves multiple steps, starting with the preparation of the cyclopropylmethyl and propylamino intermediates. These intermediates are then coupled with a methoxy-nitrophenol derivative under specific reaction conditions. Common reagents used in these reactions include cyclopropylmethyl bromide, propylamine, and methoxy-nitrophenol, with catalysts such as palladium or nickel to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
4-[[cyclopropylmethyl(propyl)amino]methyl]-2-methoxy-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or nitro positions, using reagents like sodium methoxide or sodium nitrite
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for methoxy substitution
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols or nitro compounds
Scientific Research Applications
4-[[cyclopropylmethyl(propyl)amino]methyl]-2-methoxy-6-nitrophenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[[cyclopropylmethyl(propyl)amino]methyl]-2-methoxy-6-nitrophenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[[cyclopropylmethyl(propyl)amino]methyl]-2-ethoxyphenol
- 4-[[cyclopropylmethyl(propyl)amino]methyl]phenol
Uniqueness
4-[[cyclopropylmethyl(propyl)amino]methyl]-2-methoxy-6-nitrophenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications .
Properties
IUPAC Name |
4-[[cyclopropylmethyl(propyl)amino]methyl]-2-methoxy-6-nitrophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-3-6-16(9-11-4-5-11)10-12-7-13(17(19)20)15(18)14(8-12)21-2/h7-8,11,18H,3-6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVAVHHVZOBZBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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